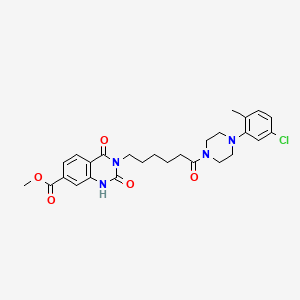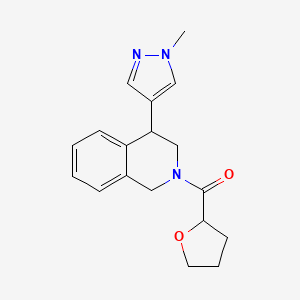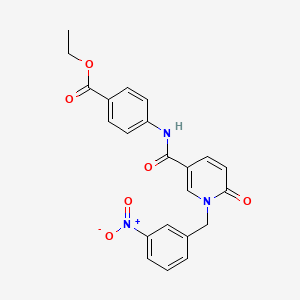
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds . The “ethyl” part of the name suggests an ethyl group (a chain of two carbon atoms) is attached to the benzene ring. The “nitrobenzyl” part suggests a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached. The “dihydropyridine” part suggests a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that has been hydrogenated (added hydrogen atoms). The “carboxamido” part suggests a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and the “benzoate” part suggests a benzoic acid ester (a benzene ring attached to a carbonyl group and an oxygen atom, which is in turn attached to another carbon atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the addition of the various functional groups, and the formation of the ester linkage. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene rings would likely contribute to the compound’s stability and could influence its reactivity. The nitro group is a strong electron-withdrawing group, which would make the benzene ring to which it’s attached more susceptible to electrophilic attack. The ester group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of multiple benzene rings would likely make the compound relatively nonpolar and insoluble in water. The nitro group could potentially contribute to the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Primary Amine–Promoted Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters explores reactions leading to the formation of enantiomerically pure pyrrolidine derivatives through the opening of the β-lactam ring, showcasing the compound's role in the synthesis of complex organic molecules (Valiullina et al., 2020).
Prodrug Development for Enhanced Therapeutic Efficacy
In Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor , the creation of prodrugs to improve oral pharmacokinetics is discussed, indicating the potential of such derivatives in enhancing drug delivery and efficacy (Rais et al., 2017).
Catalysis and Green Chemistry
Catalysis by Basic Carbons Preparation of Dihydropyridines
highlights the use of alkaline carbons as catalysts in solvent-free conditions to prepare dihydropyridine derivatives, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Perozo-Rondón et al., 2006).
Material Science and Polymer Chemistry
Azo Polymers for Reversible Optical Storage. 10. Cooperative Motion of Polar Side Groups in Amorphous Polymers studies the synthesis and properties of azo polymers, shedding light on the compound's utility in developing materials with photoresponsive behavior (Meng et al., 1996).
Electrochemical and Electrochromic Properties
Effects on the Electrochemical and Electrochromic Properties of 3,6 Linked Polycarbazole Derivative by the Introduction of Different Acceptor Groups and Copolymerization, explores how varying acceptor groups affect the optical and electrochemical properties, indicative of the compound's application in electronic devices (Hu et al., 2013).
Antimicrobial Activity
Synthesis, Crystal and Molecular Structure, and Antimicrobial Activity of Ethyl 2-(4-Methylbenzylidene)-3-oxobutanoate discusses the antimicrobial potential of related compounds, highlighting their role in developing new therapeutic agents (Kariyappa et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-2-31-22(28)16-6-9-18(10-7-16)23-21(27)17-8-11-20(26)24(14-17)13-15-4-3-5-19(12-15)25(29)30/h3-12,14H,2,13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKNKCAFWZJNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

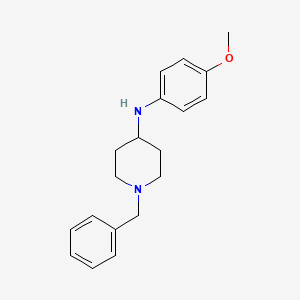

![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
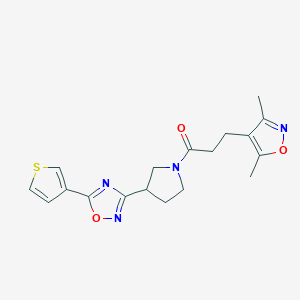
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
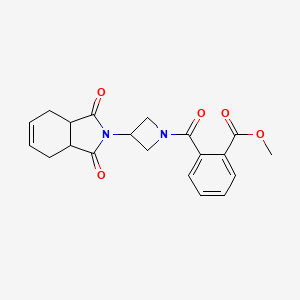
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
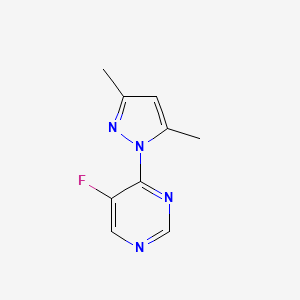
![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)
